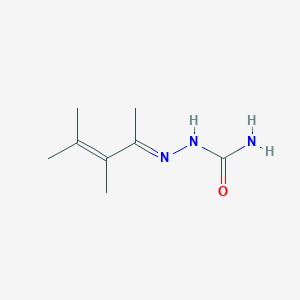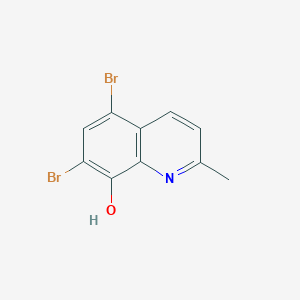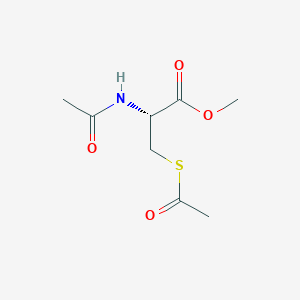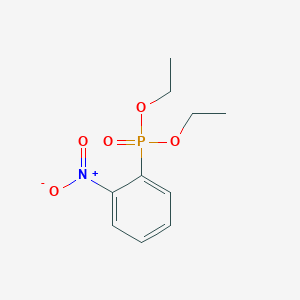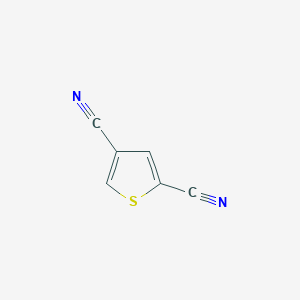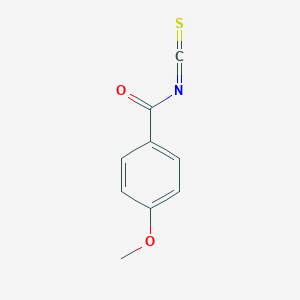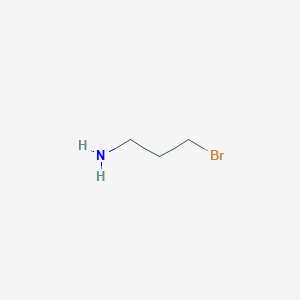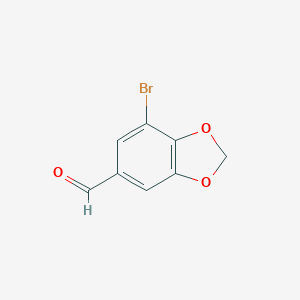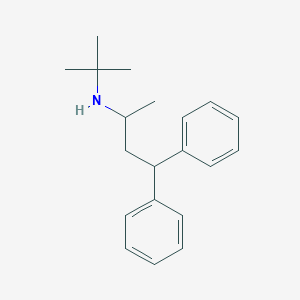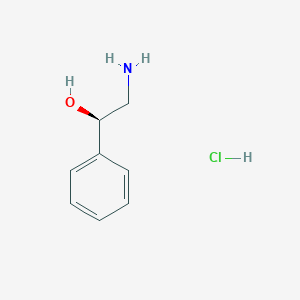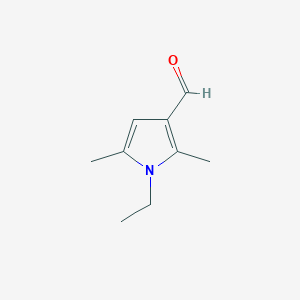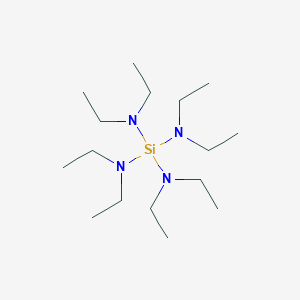
4-Nonyl-2,6-bis(1-phenylethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nonyl-2,6-bis(1-phenylethyl)phenol (NP) is a synthetic compound that belongs to the family of alkylphenols. It is commonly used as a non-ionic surfactant in the production of detergents, pesticides, and other industrial products. NP has been found to have endocrine-disrupting properties, which has raised concerns about its impact on human health and the environment.
Wirkmechanismus
4-Nonyl-2,6-bis(1-phenylethyl)phenol acts as an endocrine disruptor by binding to estrogen receptors in the body. This binding results in the activation of the estrogen receptor, which can lead to the expression of genes that are normally regulated by estrogen. The overexpression of these genes can lead to the development of cancer and other health problems.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on the body. It has been found to disrupt the normal functioning of the endocrine system, which can lead to changes in hormone levels and the development of reproductive disorders. This compound has also been linked to developmental abnormalities and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
4-Nonyl-2,6-bis(1-phenylethyl)phenol is commonly used in laboratory experiments to study the effects of endocrine disruptors on the body. Its ability to mimic the effects of estrogen makes it a useful tool for studying the mechanisms of hormonal regulation. However, this compound has limitations as a research tool due to its potential toxicity and the ethical concerns surrounding its use.
Zukünftige Richtungen
There are several future directions for research on 4-Nonyl-2,6-bis(1-phenylethyl)phenol and other endocrine disruptors. One area of research is the development of alternative surfactants that do not have endocrine-disrupting properties. Another area of research is the development of new methods for detecting and measuring the levels of endocrine disruptors in the environment. Finally, there is a need for further research into the long-term health effects of exposure to endocrine disruptors like this compound.
Synthesemethoden
4-Nonyl-2,6-bis(1-phenylethyl)phenol is synthesized through the reaction of nonylphenol with phenyl ethylene in the presence of a catalyst. The process involves the addition of ethylene to the nonylphenol molecule, resulting in the formation of a biphenyl compound.
Wissenschaftliche Forschungsanwendungen
4-Nonyl-2,6-bis(1-phenylethyl)phenol has been extensively studied for its endocrine-disrupting properties. It has been found to interfere with the hormonal system of both humans and animals. This compound has been shown to mimic the effects of estrogen, which can lead to adverse health effects such as reproductive disorders, developmental abnormalities, and cancer.
Eigenschaften
CAS-Nummer |
15860-96-5 |
|---|---|
Molekularformel |
C31H40O |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
4-nonyl-2,6-bis(1-phenylethyl)phenol |
InChI |
InChI=1S/C31H40O/c1-4-5-6-7-8-9-12-17-26-22-29(24(2)27-18-13-10-14-19-27)31(32)30(23-26)25(3)28-20-15-11-16-21-28/h10-11,13-16,18-25,32H,4-9,12,17H2,1-3H3 |
InChI-Schlüssel |
WOSYWGAMXWGRBI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)O)C(C)C3=CC=CC=C3 |
Kanonische SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)O)C(C)C3=CC=CC=C3 |
Andere CAS-Nummern |
15860-96-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



